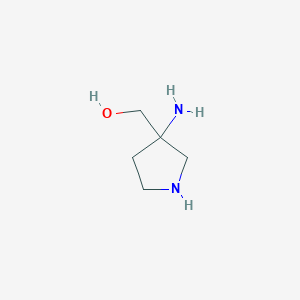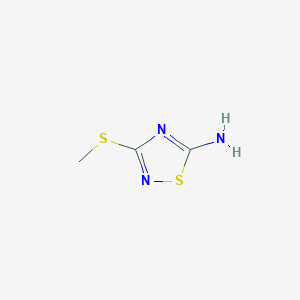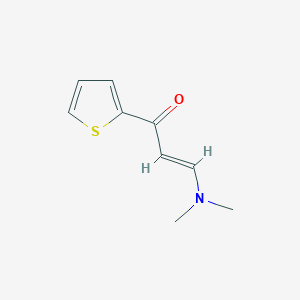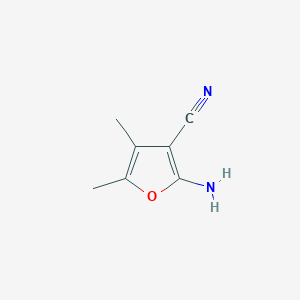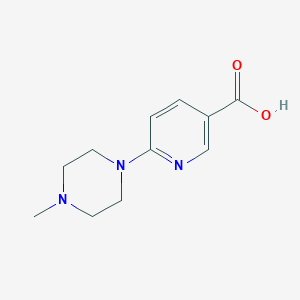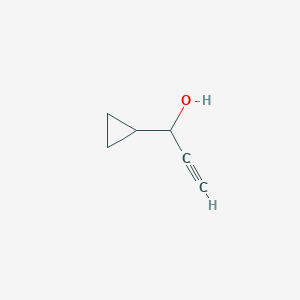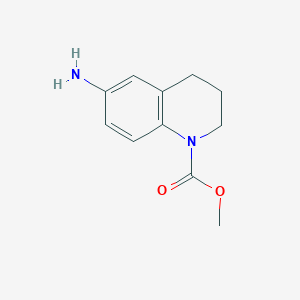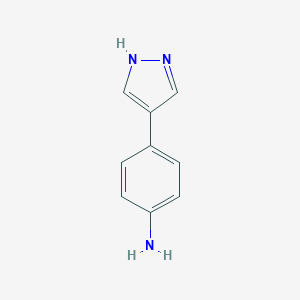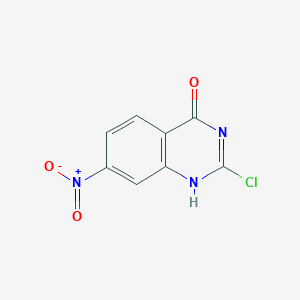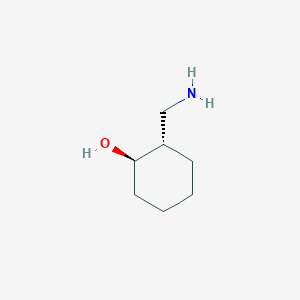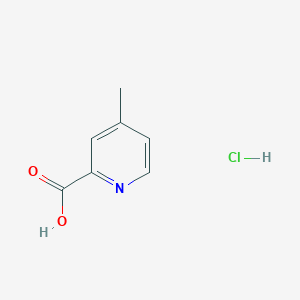
4-Methylpicolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpicolinic acid hydrochloride: is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical and biological studies due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Methylpyridine-2-carboxylic acid typically begins with 4-methylpyridine.
Reaction with Oxidizing Agents: The methyl group on the pyridine ring is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrochloride Formation: The resulting 4-Methylpyridine-2-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: 4-Methylpyridine-2-carboxylic acid derivatives.
Reduction Products: 4-Methylpyridine-2-methanol, 4-Methylpyridine-2-aldehyde.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Drug Development: Precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also bind to specific receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-Methylpyridine-4-carboxylic acid: Similar structure but different position of the carboxylic acid group.
4-Methoxypyridine-2-carboxylic acid: Contains a methoxy group instead of a methyl group.
Uniqueness:
Propiedades
IUPAC Name |
4-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWIFNMVQGBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
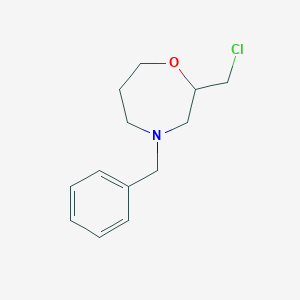
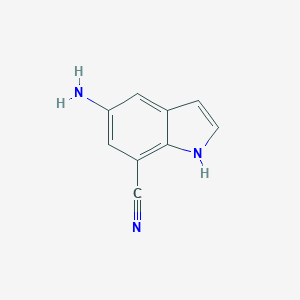
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
